Ethyl 2-chloroacetoacetate
Overview
Description
Ethyl 2-chloroacetoacetate, also known as 2-Cl-ACE, is a colorless to yellowish liquid with a pungent odor . It is primarily used in the chemical industry .
Synthesis Analysis
Ethyl 2-chloroacetoacetate can be synthesized from ethyl acetoacetate. The process involves adding ethyl acetoacetate into a reactor, cooling the raw material to (-5)-10 DEG C, and dropwise adding sulfonyl chloride into the reactor. After the addition, the temperature of the mixture is slowly raised to 20-25 DEG C and the reaction is carried out for 4 hours . Another synthesis method involves reacting ethyl 2-chloroacetoacetate with sulfuryl dichloride in dichloromethane at 0 - 20°C .Molecular Structure Analysis
The molecular formula of Ethyl 2-chloroacetoacetate is C6H9ClO3 and its molecular weight is 164.59 .Chemical Reactions Analysis
Ethyl 2-chloroacetoacetate reacts with thiosemicarbazones to form heterocyclic substituted thiophene derivatives .Physical And Chemical Properties Analysis
Ethyl 2-chloroacetoacetate is a clear yellow liquid with a melting point of -80 °C and a boiling point of 107 °C/14 mmHg. It has a density of 1.19 g/mL at 25 °C and a vapor pressure of 49.4-100Pa at 20℃. It has a refractive index of n20/D 1.441 (lit.) and is soluble in chloroform (sparingly), ethyl acetate (slightly), and water (17 g/L at 20 ºC) .Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Synthesis of Pyrrole Derivatives : Ethyl 2-chloroacetoacetate reacts with cyanoacetamide and triethylamine to synthesize ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds, offering access to a new library of pyrrole derivatives (Dawadi & Lugtenburg, 2011).
- Creation of Imidazo[1,2-a]pyrimidine-3-carboxylic Acids : The reaction of ethyl 2-chloroacetoacetate with 2-aminopyrimidines leads to the formation of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates, which can be converted into carboxylic acids (Abignente et al., 1984).
Asymmetric Synthesis and Catalysis
- Synthesis of Methyl (2R,3S)-2,3-Epoxybutanoate : Asymmetric reduction of ethyl α-chloroacetoacetate using Baker's yeast followed by treatment with sodium ethoxide produces a mixture of epoxybutanoate compounds (Akita et al., 1993).
- Creation of Ethyl (R)-4-Chloro-3-hydroxybutanoate : Using recombinant Escherichia coli cells expressing secondary alcohol dehydrogenase, ethyl (R)-4-chloro-3-hydroxybutanoate is synthesized from ethyl 4-chloroacetoacetate (Yamamoto et al., 2002).
Miscellaneous Applications
- Formation of Oxazolidine Rings : The reaction of 2-(alkylamino) alcohols with ethyl 2-chloroacetoacetate results in the formation of 2-methyloxazolidine rings, demonstrating unique reactivity (Nechev et al., 1998).
- Slow-Release Biocatalysis : Applying Amberlite XAD 2 resin in the asymmetric reduction of ethyl 4-chloroacetoacetate enhances yield and product purity, showcasing an application in slow-release biocatalysis (Houng & Liau, 2004).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-chloro-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDULEYWUGKOCMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049330 | |
Record name | Ethyl 2-chloroacetoacetate | |
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Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Ethyl 2-chloroacetoacetate | |
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Vapor Pressure |
0.22 [mmHg] | |
Record name | Ethyl 2-chloroacetoacetate | |
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Product Name |
Ethyl 2-chloroacetoacetate | |
CAS RN |
609-15-4 | |
Record name | Ethyl 2-chloroacetoacetate | |
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Record name | A 21960 | |
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Record name | Ethyl 2-chloroacetoacetate | |
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Record name | Butanoic acid, 2-chloro-3-oxo-, ethyl ester | |
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Record name | Ethyl 2-chloroacetoacetate | |
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Record name | Ethyl 2-chloroacetoacetate | |
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Record name | ETHYL 2-CHLOROACETOACETATE | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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